amine CAS No. 543731-20-0](/img/structure/B3144096.png)
[(2,4-Difluorophenyl)methyl](methoxy)amine
Overview
Description
(2,4-Difluorophenyl)methylamine is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol. It is also known by its IUPAC name, 2,4-difluoro-1-[(methoxyamino)methyl]benzene . This compound has garnered attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (2,4-Difluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a methoxyamine group.
2,4-Difluorobenzylamine: Similar but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
(2,4-Difluorophenyl)methylamine is unique due to its combination of fluorine atoms and a methoxyamine group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .
Biological Activity
(2,4-Difluorophenyl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(2,4-Difluorophenyl)methylamine is characterized by its difluorophenyl group and a methoxyamine moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity compared to similar compounds lacking these substituents.
Property | Value |
---|---|
Molecular Formula | C9H10F2N1O1 |
Molecular Weight | 189.18 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of (2,4-Difluorophenyl)methylamine is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in cellular pathways, resulting in various biological effects.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi .
- Anticancer Potential : Molecular docking studies suggest that (2,4-Difluorophenyl)methylamine may interact effectively with anticancer drug targets, indicating potential applications in cancer therapy .
Antimicrobial Studies
Research has shown that (2,4-Difluorophenyl)methylamine displays notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Case Studies
- In Vitro Anticancer Activity : A study evaluated the cytotoxic effects of (2,4-Difluorophenyl)methylamine on human cancer cell lines (MCF-7 and Bel-7402). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values of 15 µM for MCF-7 cells and 20 µM for Bel-7402 cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that (2,4-Difluorophenyl)methylamine induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry assays.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2,4-Difluorophenyl)methylamine, comparisons were made with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,4-Difluorobenzylamine | Lacks methoxy group | Moderate antibacterial activity |
2,4-Difluorophenyl isocyanate | Contains isocyanate group | Limited antifungal properties |
The presence of the methoxy group in (2,4-Difluorophenyl)methylamine appears to enhance its biological activities compared to its analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-N-methoxymethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMABRUHDCKCCDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275912 | |
Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543731-20-0 | |
Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543731-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-N-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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